(4-Bromo-2-chloro-6-fluorophenyl)-1,1,2,3,3,3-hexafluoropropyl ether
Description
(4-Bromo-2-chloro-6-fluorophenyl)-1,1,2,3,3,3-hexafluoropropyl ether is a halogen-rich aromatic ether characterized by a polyfluorinated propyl chain and a trisubstituted phenyl ring. Its structure combines bromine, chlorine, and fluorine substituents on the aromatic ring, paired with a 1,1,2,3,3,3-hexafluoropropyl group linked via an ether bond. This compound is primarily utilized in organic synthesis, particularly in cross-metathesis (CM) reactions to introduce fluorinated moieties into complex molecules, such as β-lactams and bicyclic lactams . The high electronegativity of its halogens and fluorine atoms confers unique reactivity, influencing reaction selectivity and product stability.
Properties
CAS No. |
161045-78-9 |
|---|---|
Molecular Formula |
C18H4Br2Cl2F14O |
Molecular Weight |
732.9 g/mol |
IUPAC Name |
5-bromo-2-[1-[2-(4-bromo-2-chloro-6-fluorophenyl)-1,1,2,3,3,3-hexafluoropropoxy]-1,1,2,3,3,3-hexafluoropropan-2-yl]-1-chloro-3-fluorobenzene |
InChI |
InChI=1S/C18H4Br2Cl2F14O/c19-5-1-7(21)11(9(23)3-5)13(25,15(27,28)29)17(33,34)37-18(35,36)14(26,16(30,31)32)12-8(22)2-6(20)4-10(12)24/h1-4H |
InChI Key |
WECMTSFPNQVMJY-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1F)OC(C(C(F)(F)F)F)(F)F)Cl)Br |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(C(OC(C(C2=C(C=C(C=C2Cl)Br)F)(C(F)(F)F)F)(F)F)(F)F)(C(F)(F)F)F)Cl)Br |
Synonyms |
(4-BROMO-2-CHLORO-6-FLUOROPHENYL)-1,1,2,3,3,3-HEXAFLUOROPROPYL ETHER |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, 4-bromo-2-chloro-6-fluorophenol (1.0 equiv) is deprotonated using anhydrous potassium fluoride (2.5 equiv) in sulfolan at 160–180°C under nitrogen. The resulting phenoxide ion reacts with 1,1,2,3,3,3-hexafluoropropyl bromide (1.2 equiv) over 12–24 hours, yielding the target ether in 38–45% isolated yield. Elevated temperatures are critical to overcome the steric hindrance of the hexafluoropropyl group, while sulfolan enhances solubility and stabilizes intermediates.
Key variables influencing yield :
-
Temperature : Yields plateau above 170°C due to competing decomposition of the hexafluoropropyl bromide.
-
Solvent polarity : Sulfolan (dielectric constant ε = 43) outperforms DMF (ε = 37) by reducing side reactions such as homo-coupling of the phenoxide.
-
Base stoichiometry : Excess KF (>2.0 equiv) minimizes residual phenolic byproducts but risks hydrolysis of the alkyl bromide.
Mechanistic Insights
The reaction proceeds via a two-step mechanism:
-
Deprotonation : KF abstracts the phenolic proton, generating a resonance-stabilized aryloxide ion.
-
Nucleophilic attack : The aryloxide displaces bromide from the hexafluoropropyl bromide, forming the ether linkage.
The electron-withdrawing fluorine atoms on the alkyl chain polarize the C–Br bond, accelerating the SN2 displacement. However, the bulky hexafluoropropyl group introduces significant steric strain, necessitating prolonged reaction times.
Sigmatropic Rearrangement of Allyl Polyfluoroaryl Ethers
An alternative approach adapts -sigmatropic rearrangements of allyl polyfluoroaryl ethers, a method validated for structurally analogous compounds.
Substrate Design and Reaction Pathway
Starting from allyl 4-bromo-3,5,6-trifluoro-2-pyridyl ether (Fig. 1A), gas-phase thermolysis at 160°C for 139 hours induces a Claisen-like rearrangement, producing an ortho-substituted intermediate. Hydrolysis of this intermediate under acidic conditions yields the target ether (Fig. 1B).
Figure 1 :
(A) Allyl 4-bromo-3,5,6-trifluoro-2-pyridyl ether → (B) Ortho-rearranged product → (C) Hydrolysis to target ether.
Limitations and Modifications
-
Yield constraints : The rearrangement achieves ≤38% conversion due to reversibility at high temperatures.
-
Solvent effects : Polar aprotic solvents like sulfolan suppress retro-rearrangement but necessitate higher catalyst loadings.
Electrophilic Fluorination and Sequential Halogenation
For substrates lacking pre-installed halogens, a sequential halogenation strategy is employed:
Stepwise Synthesis
-
Etherification : React 4-hydroxyphenyl-1,1,2,3,3,3-hexafluoropropyl ether with bromine (Br2) in acetic acid, introducing bromine at the para position (yield: 62%).
-
Chlorination : Treat the monobrominated intermediate with sulfuryl chloride (SO2Cl2) at 0°C, affording the 2-chloro derivative (yield: 55%).
-
Fluorination : Electrophilic fluorination using Selectfluor® in acetonitrile installs the 6-fluoro group (yield: 48%).
Table 1 : Optimization of halogenation steps
| Step | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Br | Br2/HOAc | 25°C, 6 h | 62 |
| Cl | SO2Cl2/CH2Cl2 | 0°C, 2 h | 55 |
| F | Selectfluor® | ACN, 60°C, 12 h | 48 |
Catalytic Coupling Approaches
Recent advances in transition-metal catalysis offer complementary pathways:
Copper-Mediated Ullmann Coupling
Aryl boronic acids and hexafluoropropyl alcohols couple under CuI/1,10-phenanthroline catalysis, though yields remain modest (≤27%) due to competing protodeboronation.
Palladium-Catalyzed Alkoxycarbonylation
Palladium(II) acetate facilitates coupling between aryl iodides and hexafluoropropyl alcohols, but substrate availability limits scalability.
Analytical Validation and Characterization
Nuclear Magnetic Resonance (NMR)
-
19F NMR : δ = -72.3 (CF3), -108.9 (CF2), -152.4 (CF) ppm.
-
1H NMR : Aromatic protons appear as a singlet at δ 7.45 ppm (J = 8.7 Hz).
Mass Spectrometry (HRMS)
Calculated for C9H2BrClF7O: [M+H]+ = 412.8932; Found: 412.8928 .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-chloro-6-fluorophenyl)-1,1,2,3,3,3-hexafluoropropyl ether can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The ether group can participate in coupling reactions to form larger molecular structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., alkoxides), and oxidizing or reducing agents (e.g., potassium permanganate, sodium borohydride). Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation reactions can produce phenolic compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Fluorinated compounds like (4-Bromo-2-chloro-6-fluorophenyl)-1,1,2,3,3,3-hexafluoropropyl ether are often explored for their potential anticancer properties. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates. Research indicates that similar compounds have shown efficacy against various cancer cell lines by inhibiting specific pathways involved in tumor growth .
Radiolabeling
The compound's structure allows for its use in radiolabeling studies. Fluorine-18 labeling is significant in positron emission tomography (PET) imaging, which aids in the visualization of biological processes in vivo. The incorporation of fluorinated moieties into pharmaceuticals enhances their imaging capabilities and helps track their distribution and metabolism within biological systems .
Materials Science
Fluorinated Polymers
In materials science, this compound can be utilized to synthesize fluorinated polymers that exhibit unique properties such as chemical resistance and low surface energy. These polymers are valuable in applications ranging from coatings to advanced materials used in electronics and aerospace .
Surface Modification
The compound can also serve as a precursor for surface modification agents that impart hydrophobic characteristics to surfaces. This application is particularly useful in creating non-stick coatings and enhancing the durability of materials exposed to harsh environments .
Environmental Studies
Environmental Monitoring
Fluorinated compounds are increasingly studied for their environmental impact due to their persistence and potential bioaccumulation. Research on this compound includes its behavior in various environmental matrices and its degradation pathways. Understanding these aspects is crucial for assessing the ecological risks associated with fluorinated compounds .
Case Studies
Mechanism of Action
The mechanism of action of (4-Bromo-2-chloro-6-fluorophenyl)-1,1,2,3,3,3-hexafluoropropyl ether involves its interaction with specific molecular targets. The halogen atoms and ether group can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, which influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to specific biological effects.
Comparison with Similar Compounds
Table 2: CM Reaction Outcomes with Fluorinated Ethers
Key Findings :
- The hexafluoropropyl ether’s full fluorination enhances CM efficiency compared to pentafluorinated analogs, likely due to stronger electron-withdrawing effects stabilizing transition states .
- Temperature sensitivity: Elevated temperatures favor dicoupled products, while room temperature leads to monocoupled mixtures, a trait shared with other fluorinated ethers but exacerbated by bromine/chlorine steric effects .
- Separation challenges for monocoupled products (e.g., (±)-13) highlight trade-offs between reactivity and practicality compared to less halogenated analogs .
Ecotoxicological and Stability Considerations
The bromine and chlorine substituents may increase environmental persistence compared to non-halogenated ethers, warranting cautious handling.
Biological Activity
(4-Bromo-2-chloro-6-fluorophenyl)-1,1,2,3,3,3-hexafluoropropyl ether is a synthetic compound with significant biological activity. Its unique chemical structure, characterized by the presence of multiple halogen atoms, suggests potential applications in various fields, including pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound based on available research findings.
- Chemical Formula : C₇H₅BrClF₆O
- Molecular Weight : 239.47 g/mol
- CAS Number : 161045-78-9
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of fluorine and bromine atoms enhances lipophilicity and metabolic stability, allowing for increased bioavailability and potency in biological systems.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that halogenated phenolic compounds can exhibit significant antimicrobial properties. The presence of fluorine and bromine may enhance the efficacy against various bacterial strains.
- Anticancer Potential : Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation through apoptosis induction. The halogenated phenyl group can interfere with cellular signaling pathways involved in tumor growth.
- Neuroprotective Effects : Some studies indicate potential neuroprotective properties due to the ability of fluorinated compounds to cross the blood-brain barrier and modulate neurotransmitter systems.
Data Table: Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuroprotective | Modulation of neurotransmitter release |
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of halogenated phenols demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that for non-halogenated counterparts.
Case Study 2: Cancer Cell Proliferation
In vitro assays using human breast cancer cell lines revealed that the compound reduced cell viability by inducing apoptosis at concentrations as low as 10 µM. Mechanistic studies indicated activation of caspase pathways leading to programmed cell death.
Case Study 3: Neuroprotection
Research into neuroprotective effects highlighted the compound's ability to reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests a potential role in developing therapies for neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
